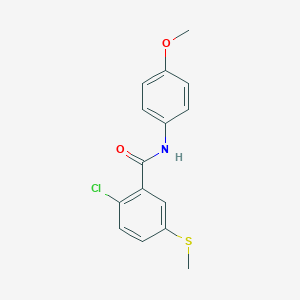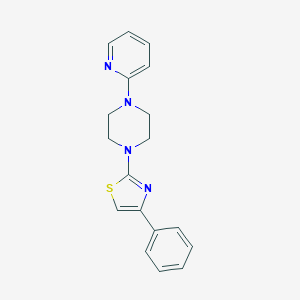
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide, also known as CMMD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic properties.
作用機序
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels, which are essential for tumor growth.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions that can be explored in the research of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide. One potential direction is to investigate its therapeutic potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to better understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide and to identify potential drug targets.
Conclusion:
In conclusion, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide involves the reaction of 4-methoxyaniline with thionyl chloride to form 4-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-methylthiophenol to form 4-chloro-2-methoxy-N-(4-methylthiophenyl)benzenesulfonamide. Finally, the addition of 2-amino-5-chlorobenzamide to this intermediate leads to the formation of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide.
科学的研究の応用
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C15H14ClNO2S |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
2-chloro-N-(4-methoxyphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-5-3-10(4-6-11)17-15(18)13-9-12(20-2)7-8-14(13)16/h3-9H,1-2H3,(H,17,18) |
InChIキー |
COEWQBRICAYYHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)


